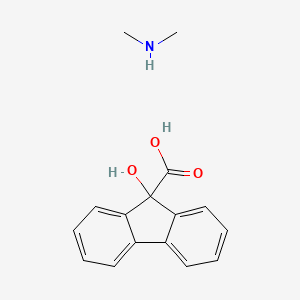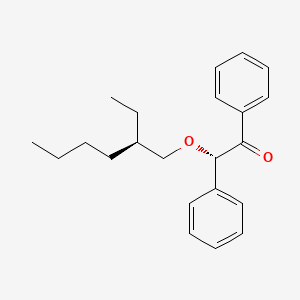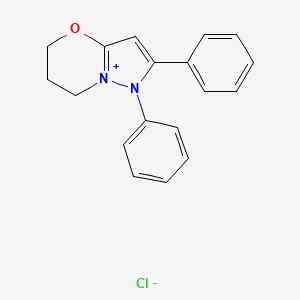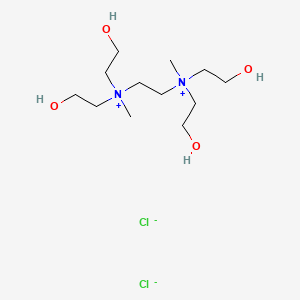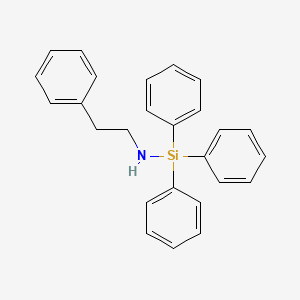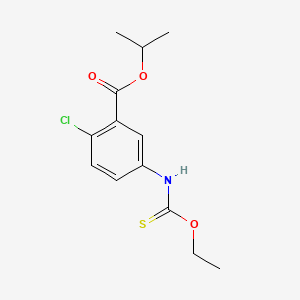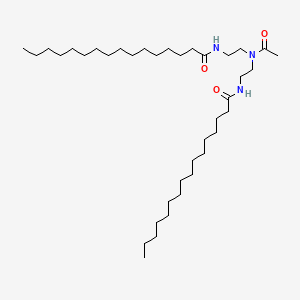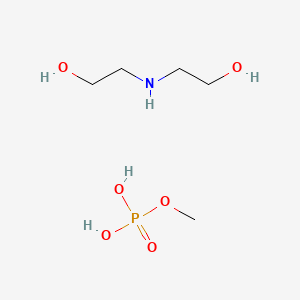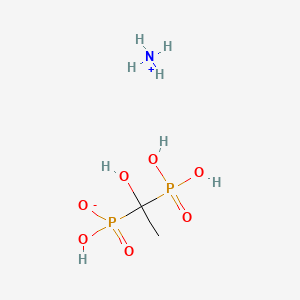
Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H11NO7P2 and a molecular weight of 223.058762 g/mol . . This compound is part of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate typically involves the reaction of phosphorous acid with acetic acid and ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonic acids.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include different phosphonate derivatives, phosphonic acids, and substituted bisphosphonates. These products have various applications in different fields .
Scientific Research Applications
Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphonate compounds.
Biology: It is studied for its potential effects on biological systems, including its role in bone metabolism and calcium regulation.
Medicine: It is used in the treatment of bone diseases such as osteoporosis and Paget’s disease due to its ability to inhibit bone resorption.
Mechanism of Action
The mechanism of action of ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate involves its interaction with hydroxyapatite in bone tissue. It inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone turnover. The compound binds to the bone mineral matrix, preventing the dissolution of hydroxyapatite and maintaining bone density .
Comparison with Similar Compounds
Similar Compounds
- Disodium etidronate
- Alendronate
- Risedronate
- Zoledronate
Uniqueness
Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate is unique due to its specific molecular structure, which allows it to effectively inhibit bone resorption while having a lower risk of side effects compared to other bisphosphonates. Its ammonium salt form also enhances its solubility and bioavailability .
Properties
CAS No. |
5578-43-8 |
|---|---|
Molecular Formula |
C2H11NO7P2 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
azanium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate |
InChI |
InChI=1S/C2H8O7P2.H3N/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);1H3 |
InChI Key |
TYKSXSWIOYAJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)[O-].[NH4+] |
Related CAS |
7101-46-4 34274-29-8 66052-90-2 5578-43-8 2809-20-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
